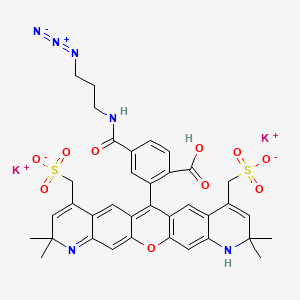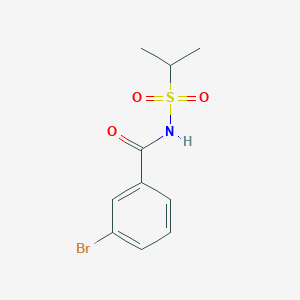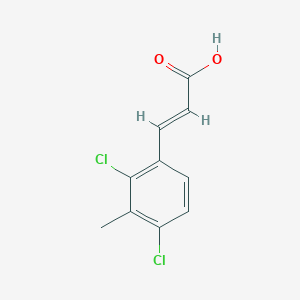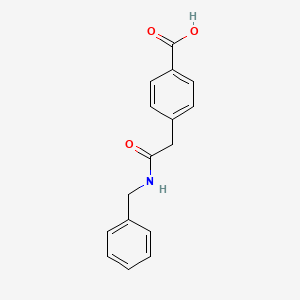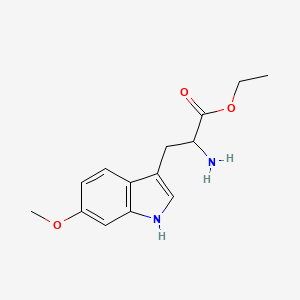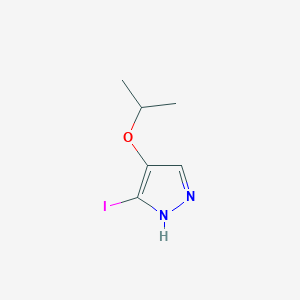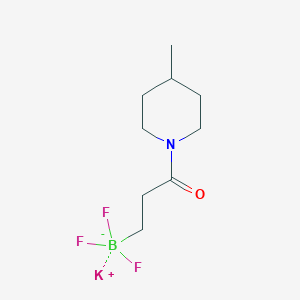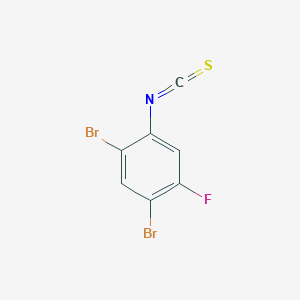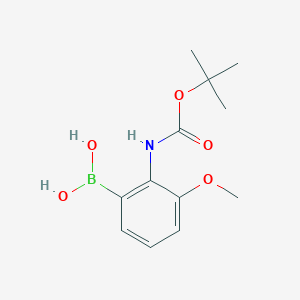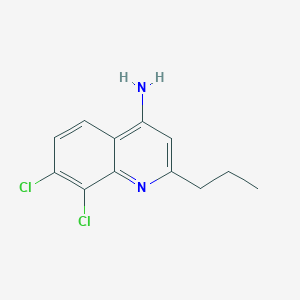
4-(Benzyloxy)-5-bromo-2-isopropoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-5-bromo-2-isopropoxybenzoic acid is a complex organic compound that belongs to the class of substituted benzoic acids This compound is characterized by the presence of benzyloxy, bromo, and isopropoxy groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2-isopropoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide to form 4-benzyloxybenzoic acid . This intermediate can then be brominated and further reacted with isopropyl alcohol under suitable conditions to introduce the bromo and isopropoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired specifications of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-5-bromo-2-isopropoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.
Substitution: The bromo group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acids.
Applications De Recherche Scientifique
4-(Benzyloxy)-5-bromo-2-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-isopropoxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy and isopropoxy groups may facilitate binding to enzymes or receptors, while the bromo group can participate in halogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyloxybenzoic acid: Lacks the bromo and isopropoxy groups, making it less versatile in certain reactions.
5-Bromo-2-isopropoxybenzoic acid: Lacks the benzyloxy group, which may reduce its binding affinity in some applications.
4-(Benzyloxy)-2-hydroxybenzoic acid: Contains a hydroxy group instead of a bromo group, leading to different reactivity.
Uniqueness
4-(Benzyloxy)-5-bromo-2-isopropoxybenzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C17H17BrO4 |
|---|---|
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
5-bromo-4-phenylmethoxy-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C17H17BrO4/c1-11(2)22-15-9-16(14(18)8-13(15)17(19)20)21-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,19,20) |
Clé InChI |
FZJLAJQRUXCYHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1C(=O)O)Br)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



